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Compound of Interest

Compound Name: 6-nitro-1H-indole-2-carboxylic Acid

Cat. No.: B082490 Get Quote

Derivatives of 6-nitro-1H-indole-2-carboxylic acid and its structural isomers represent a

versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.

These compounds have been investigated for their potential as antimicrobial, anticancer, and

enzyme-inhibiting agents. This guide provides a comparative analysis of their mechanisms of

action, supported by experimental data and detailed protocols for key assays.

Enzyme Inhibition
Derivatives of nitro-indole-2-carboxylic acids have been identified as potent inhibitors of several

key enzymes implicated in various diseases. The mechanism of inhibition often involves

chelation of metal ions in the enzyme's active site or allosteric binding that induces

conformational changes.

Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of various nitro-indole-2-

carboxylic acid derivatives against different enzyme targets.
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Compound
Class

Target Enzyme
Derivative/Co
mpound

Activity
(IC₅₀/Kᵢ)

Reference

5-Nitroindole-2-

carboxylic acid
HIV-1 Integrase

Optimized

derivative
3.11 µM (IC₅₀) [1]

7-Nitro-1H-

indole-2-

carboxylic acid

Fructose-1,6-

bisphosphatase

(FBPase)

Potent inhibitor 0.99 µM (IC₅₀) [1][2]

6-Acetamido-

indole-2-

carboxylic acid

IDO1 / TDO Compound 9o-1

1.17 µM (IDO1,

IC₅₀)1.55 µM

(TDO, IC₅₀)

[3]

Indole-2-

carboxamides
EGFR Compound Va 71 nM (IC₅₀) [4]

Indole-2-

carboxamides
BRAFV600E

Compounds Va,

Ve, Vf, Vg, Vh

77 - 107 nM

(IC₅₀)
[4]

Indole-2-

carboxamides
VEGFR-2 - - [4]

Dihydroxyindole-

carboxamide

HIV-1 Integrase

& RNase H
Compound 5 1 - 18 µM (IC₅₀) [5]

Indole Schiff

base derivatives

Cyclooxygenase-

2 (COX-2)
Compound S3

Selectively

inhibits COX-2
[6]

Key Signaling Pathways and Mechanisms
The inhibitory actions of these derivatives often interfere with critical cellular signaling

pathways.
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Caption: Inhibition of HIV-1 Integrase and FBPase.

Experimental Protocols
Enzyme and Substrate Preparation: The target enzyme (e.g., HIV-1 Integrase, FBPase) is

purified and prepared at a specific concentration in a suitable buffer. The corresponding

substrate is also prepared in the same buffer.

Compound Preparation: The test compounds (derivatives of 6-nitro-1H-indole-2-carboxylic
acid) are dissolved in a suitable solvent like DMSO to create a stock solution. This is then

serially diluted to a range of concentrations.

Assay Reaction: The enzyme, substrate, and various concentrations of the test compound

are combined in a microplate.

Incubation and Detection: The reaction mixture is incubated for a specific period at an

optimal temperature. The enzyme activity is then measured using an appropriate detection

method (e.g., fluorescence, absorbance).
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Data Analysis: The percentage of inhibition for each compound concentration is calculated

relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the

percent inhibition against the compound concentration.
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Caption: General workflow for in vitro enzyme inhibition assays.

Antimicrobial and Anticancer Activity
Derivatives of the indole-2-carboxylic acid scaffold have shown significant promise as both

antimicrobial and anticancer agents. Their mechanisms often involve the inhibition of essential

cellular processes in pathogens or cancer cells.

Comparative Antimicrobial and Cytotoxic Activity
The following table summarizes the antimicrobial and anticancer activities of various indole

derivatives.

Compound
Class

Target
Organism/Cell
Line

Derivative/Co
mpound

Activity
(MIC/GI₅₀)

Reference

6-Nitroquinolone-

3-carboxylic acid

M. tuberculosis

H37Rv
Compound 8c 0.08 µM (MIC) [7]

6-Nitroquinolone-

3-carboxylic acid
MDR-TB Compound 8c 0.16 µM (MIC) [7]

Synthetic Indole

Derivatives

Gram-positive

bacteria (MRSA,

etc.)

SMJ-2
0.25 - 2 µg/mL

(MIC)
[8]

1H-Indole-2-

carboxamides

Pancreatic

(Panc-1), Breast

(MCF-7), Colon

(HT-29),

Epithelial (A-549)

Cancer

Compounds Va-i 26 - 86 nM (GI₅₀) [4]

1H-Indole-2-

carboxylic acid

Liver Cancer

(Bel-7402,

SMMC-7721,

etc.)

Compound C11 Potent inhibition [9]
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Proposed Mechanisms of Action
Antimycobacterial: Nitro-substituted quinolone carboxylic acids are known to target DNA

gyrase, an essential enzyme for bacterial DNA replication.[7]

Antibacterial (Gram-positive): Synthetic indole derivatives like SMJ-2 have been found to

inhibit respiratory metabolism and disrupt membrane potential in multidrug-resistant bacteria.

[8]

Anticancer:

Kinase Inhibition: Indole-2-carboxamides have demonstrated potent inhibition of multiple

oncogenic kinases such as EGFR, BRAFV600E, and VEGFR-2, which are crucial for

cancer cell proliferation and angiogenesis.[4]

Targeting 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been shown

to target the 14-3-3η protein, leading to cell cycle arrest and apoptosis in liver cancer cells.

[9]

IDO1/TDO Inhibition: 6-Acetamido-indole-2-carboxylic acid derivatives act as dual

inhibitors of IDO1 and TDO, which are key enzymes in tryptophan metabolism and

potential targets for cancer immunotherapy.[3]
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Caption: Anticancer mechanisms of indole-2-carboxylic acid derivatives.

Experimental Protocols
Bacterial Culture: A standardized inoculum of the target bacterium (e.g., M. tuberculosis,

MRSA) is prepared.

Compound Dilution: The test compound is serially diluted in a suitable broth medium in a

microtiter plate.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature, time,

atmosphere) for bacterial growth.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits visible bacterial growth.
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Cell Seeding: Cancer cells (e.g., Panc-1, MCF-7) are seeded into 96-well plates and allowed

to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

for a specified duration (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by viable

cells.

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the GI₅₀ (concentration for 50% inhibition of cell growth) is determined.

Conclusion
Derivatives of 6-nitro-1H-indole-2-carboxylic acid and related indole structures are a rich

source of biologically active compounds with diverse mechanisms of action. They have

demonstrated significant potential as specific enzyme inhibitors and as broad-spectrum

antimicrobial and anticancer agents. The modular nature of their synthesis allows for extensive

structure-activity relationship (SAR) studies, paving the way for the development of novel

therapeutics with improved potency and selectivity. Further research, including in vivo studies

and detailed toxicological profiling, is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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